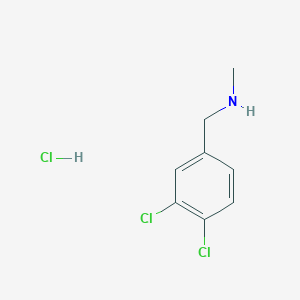
1-(3,4-ジクロロフェニル)-N-メチルメタンアミン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dichlorophenyl)-N-methylmethanamine hydrochloride is a chemical compound that belongs to the class of substituted phenylamines It is characterized by the presence of a dichlorophenyl group attached to a methylmethanamine moiety
科学的研究の応用
1-(3,4-Dichlorophenyl)-N-methylmethanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
Target of Action
Similar compounds have been known to interact with various receptors and enzymes .
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit the reuptake of neurotransmitters, thereby increasing their availability in the synaptic cleft .
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways, including those involved in neurotransmission .
Pharmacokinetics
Similar compounds have been shown to be well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been shown to have various effects, such as inhibiting the growth of certain parasites .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-N-methylmethanamine hydrochloride typically involves the reaction of 3,4-dichlorobenzaldehyde with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Formation of the imine intermediate: 3,4-dichlorobenzaldehyde reacts with methylamine to form an imine intermediate.
Reduction of the imine: The imine intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of 1-(3,4-Dichlorophenyl)-N-methylmethanamine hydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. Common industrial methods include the use of high-pressure reactors and automated systems to control temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
1-(3,4-Dichlorophenyl)-N-methylmethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can yield secondary amines or other reduced products.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.
類似化合物との比較
Similar Compounds
- 3,4-Dichlorophenylhydrazine hydrochloride
- 4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Uniqueness
1-(3,4-Dichlorophenyl)-N-methylmethanamine hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties
特性
CAS番号 |
90389-19-8 |
|---|---|
分子式 |
C5H6Br2N2O2 |
分子量 |
285.92 g/mol |
IUPAC名 |
1,3-dibromo-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H6Br2N2O2/c1-3-2-8(6)5(11)9(7)4(3)10/h3H,2H2,1H3 |
InChIキー |
DPBNIEKFTIKTOA-UHFFFAOYSA-N |
SMILES |
CNCC1=CC(=C(C=C1)Cl)Cl.Cl |
正規SMILES |
CC1CN(C(=O)N(C1=O)Br)Br |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















